2,3-Dihydrospiro[indene-1,4'-oxazolidine]-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione is a spirocyclic compound characterized by a unique structure where an oxazolidine ring is fused to an indene moiety
Vorbereitungsmethoden
The synthesis of 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione typically involves the reaction of indene derivatives with oxazolidine precursors under specific conditions. One common method includes the use of a cyclization reaction where the indene derivative reacts with an oxazolidine derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Analyse Chemischer Reaktionen
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione can be compared with other spirocyclic compounds such as spiro[indene-1,4’-piperidine]-2’,5’-dione and spiro[indene-1,4’-thiazolidine]-2’,5’-dione. While these compounds share a similar spirocyclic structure, 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
30265-09-9 |
---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
spiro[1,2-dihydroindene-3,4'-1,3-oxazolidine]-2',5'-dione |
InChI |
InChI=1S/C11H9NO3/c13-9-11(12-10(14)15-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,14) |
InChI-Schlüssel |
DKSTXLMDHUKADW-UHFFFAOYSA-N |
SMILES |
C1CC2(C3=CC=CC=C31)C(=O)OC(=O)N2 |
Kanonische SMILES |
C1CC2(C3=CC=CC=C31)C(=O)OC(=O)N2 |
30265-09-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.